molecular formula C12H10FN3O B2922005 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide CAS No. 1154153-05-5

3-amino-4-fluoro-N-(pyridin-3-yl)benzamide

Cat. No. B2922005
CAS RN: 1154153-05-5
M. Wt: 231.23
InChI Key: JYUDBRJEYKWBOU-UHFFFAOYSA-N
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Description

“3-amino-4-fluoro-N-(pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as anilides . It has been studied for its potential use in various applications, including as an anti-tubercular agent .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for “3-amino-4-fluoro-N-(pyridin-3-yl)benzamide”, but unfortunately, the information is not readily available in the public domain. The search results mostly discuss broader classes of compounds or related compounds, rather than this specific chemical.

However, based on the structure and functional groups present in “3-amino-4-fluoro-N-(pyridin-3-yl)benzamide”, we can infer potential applications in various fields such as:

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation or activity of the target, thereby altering its function.

Biochemical Pathways

Related compounds have been shown to exhibit a broad spectrum of biological properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide may also influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 23123 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have been shown to exhibit significant activity against various human cancer cell lines , suggesting that this compound may also have potent biological effects.

Future Directions

The future directions for research on “3-amino-4-fluoro-N-(pyridin-3-yl)benzamide” and similar compounds could include further exploration of their potential applications in medicine, such as their use as anti-tubercular agents . Additionally, the development of new synthesis methods and the study of their physical and chemical properties could also be areas of future research .

properties

IUPAC Name

3-amino-4-fluoro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUDBRJEYKWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-fluoro-N-(pyridin-3-yl)benzamide

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